molecular formula C9H7NS B1259763 1,5-Benzothiazepine CAS No. 265-13-4

1,5-Benzothiazepine

Cat. No.: B1259763
CAS No.: 265-13-4
M. Wt: 161.23 g/mol
InChI Key: KJFRSZASZNLCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Benzothiazepine, also known as this compound, is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Recent studies have identified 1,5-benzothiazepine derivatives as promising candidates for anticancer therapies. For instance, specific derivatives demonstrated potent activity against prostate cancer cell lines, with IC50 values ranging from 15.42 ± 0.16 to 41.34 ± 0.12 µM, compared to a standard drug's IC50 of 21.96 ± 0.15 µM . Structural modifications, such as halogenated phenyl substitutions, have been shown to enhance biological activity significantly .

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCell LineIC50 (µM)Standard Drug IC50 (µM)
Compound ADU-145 (Prostate)15.4221.96
Compound BDU-14541.3421.96

Antimicrobial Activity

This compound derivatives have also shown significant antimicrobial properties against various pathogens, including Candida albicans and Escherichia coli. Novel derivatives synthesized exhibited minimum inhibitory concentrations (MIC) ranging from 2–6 μg/mL against clinical isolates of Cryptococcus neoformans and other strains . These findings suggest the potential use of these compounds in treating fungal and bacterial infections.

Table 2: Antimicrobial Efficacy of Selected Derivatives

Compound IDPathogenMIC (μg/mL)
Compound CC. neoformans2-6
Compound DE. coliNot specified

Anti-inflammatory Activity

The anti-inflammatory properties of certain this compound derivatives have been evaluated in vivo, demonstrating significant efficacy in models of acute inflammation, such as rat paw edema . Compounds tested at a dose of 10 mg/kg body weight showed considerable anti-inflammatory effects compared to diclofenac, a standard anti-inflammatory drug.

Table 3: Anti-inflammatory Activity of Selected Derivatives

Compound IDDose (mg/kg)Effectiveness Compared to Diclofenac
Compound E10Significant

Antiepileptic Activity

Research indicates that certain derivatives of this compound may be effective as antiepileptic agents. Modifications at the 3 and 5 positions of the benzothiazepine structure have led to compounds that exhibit promising results in seizure models .

Cardiovascular Applications

The cardiovascular effects of some benzothiazepines have been explored, with compounds like diltiazem being widely used as calcium channel blockers in clinical settings. These compounds act on various G-protein coupled receptors and have been investigated for their antiarrhythmic properties .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,5-benzothiazepine derivatives, and how can purity and structural identity be validated?

  • Methodology : Synthesis typically involves cyclization of 2-aminothiophenol with α-haloketones under basic conditions . Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and elemental analysis. Structural characterization requires FTIR, 1^1H-NMR, and mass spectroscopy . For reproducibility, experimental details (e.g., solvent ratios, reaction times) must be explicitly documented, and known compounds should cite prior literature .

Q. How can researchers design initial biological activity screens for 1,5-benzothiazepines, and what assays are recommended?

  • Methodology : Begin with in vitro assays targeting disease-specific pathways. For antimicrobial studies, use agar diffusion or microdilution methods against bacterial/fungal strains . For anticonvulsant activity, employ the maximal electroshock (MES) test in rodent models . Include positive controls (e.g., standard drugs) and validate results with dose-response curves. Acute toxicity screening should follow OECD 423 guidelines (e.g., LD50_{50} determination) .

Q. What analytical techniques are critical for confirming the identity of novel this compound derivatives?

  • Methodology : Combine spectroscopic methods:

  • FTIR : Confirm functional groups (e.g., C=S, NH).
  • 1^1H-NMR : Assign proton environments (e.g., diastereotopic protons in the seven-membered ring) .
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/S values .

Advanced Research Questions

Q. How can computational tools like molecular docking optimize this compound derivatives for specific biological targets?

  • Methodology : Use software (e.g., V-Life MDS 4.3) to dock derivatives into target proteins (e.g., DEN-2 NS2B/NS3 protease or Plasmodium falciparum cytochrome bc1 ). Prioritize compounds with high docking scores and favorable physicochemical properties (e.g., LogP <5, polar surface area <140 Ų). Validate predictions via in vitro enzyme inhibition assays and compare binding modes with crystallographic data .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Methodology :

  • Cross-validation : Test compounds in multiple assays (e.g., anticonvulsant activity in both MES and pentylenetetrazole models ).
  • Meta-analysis : Pool data from diverse studies (e.g., 28 papers in ) to identify trends (e.g., fluorine substitution enhancing anticancer activity ).
  • Statistical rigor : Apply ANOVA or regression models to isolate substituent effects .

Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data for 1,5-benzothiazepines?

  • Methodology :

  • Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., cytochrome P450 assays), and plasma protein binding.
  • Formulation optimization : Use liposomal encapsulation or prodrug strategies to improve bioavailability .
  • Dose adjustment : Align in vivo dosing with in vitro IC50_{50} values, accounting for tissue penetration .

Q. What advanced techniques validate the therapeutic potential of 1,5-benzothiazepines in complex disease models?

  • Methodology :

  • 3D tumor spheroids : Evaluate anticancer efficacy in models mimicking tumor microenvironments .
  • Genetic knockdown : Use siRNA to confirm target engagement (e.g., survivin inhibition in HeLa cells ).
  • Dynamic molecular simulations : Study drug-receptor binding stability over time (e.g., 100-ns MD simulations ).

Q. Methodological Best Practices

Q. How should researchers ensure reproducibility in this compound studies?

  • Documentation : Provide step-by-step synthetic procedures, including failure conditions .
  • Data sharing : Deposit raw spectral data in repositories (e.g., PubChem ) and share computational input files .
  • Peer review : Cite prior work rigorously (e.g., anticonvulsant SAR from Garg et al. ) and adhere to journal guidelines (e.g., Beilstein Journal’s experimental reporting standards ).

Q. What statistical approaches are recommended for analyzing bioactivity data?

  • Parametric tests : Use Student’s t-test for normally distributed data (e.g., enzyme inhibition assays).
  • Non-parametric tests : Apply Mann-Whitney U-test for skewed datasets (e.g., toxicity scores).
  • Multivariate analysis : Perform PCA to identify dominant variables in SAR studies .

Q. Tables for Quick Reference

Key Pharmacological Targets Representative Studies
DEN-2 NS2B/NS3 proteaseGaikwad, 2013
Plasmodium bc1 complexDong et al., 2011
EGFR tyrosine kinaseBhabal et al., 2022
Common Synthetic Routes Critical Parameters
Cyclization of 2-aminothiophenolBase concentration, solvent polarity
Fluorination at C4Electrophilic fluorinating agents

Properties

CAS No.

265-13-4

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

1,5-benzothiazepine

InChI

InChI=1S/C9H7NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7H

InChI Key

KJFRSZASZNLCDF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC=CS2

Canonical SMILES

C1=CC=C2C(=C1)N=CC=CS2

Synonyms

1,5-benzothiazepine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.